2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure with a chlorine atom at the 2-position and a methyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of a pyrimidine derivative, followed by chlorination and methylation steps to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Lacks the methyl group at the 5-position.
5H-Pyrrolo[3,2-d]pyrimidine, 4-chloro-2-methyl-: Has a chlorine atom at the 4-position and a methyl group at the 2-position.
Uniqueness
The presence of both the chlorine atom at the 2-position and the methyl group at the 5-position in 2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine imparts unique chemical properties and biological activities. This specific substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-chloro-5-methylpyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-3-2-5-6(11)4-9-7(8)10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOGVQMRKGRHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=NC(=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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